![molecular formula C52H34 B13154215 9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene](/img/structure/B13154215.png)
9-(3-(Naphthalen-1-yl)phenyl)-10-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its intricate structure, which includes multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between aromatic rings. This reaction often requires palladium catalysts and bases such as potassium carbonate, under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce halogenated anthracenes .
Applications De Recherche Scientifique
9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, it may participate in electron transfer reactions, influencing redox states within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine
- 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline
- N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine
Uniqueness
Compared to similar compounds, 9-(3-(Naphthalen-1-yl)phenyl)-10-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)anthracene is unique due to its specific arrangement of aromatic rings, which imparts distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials for optoelectronic applications .
Propriétés
Formule moléculaire |
C52H34 |
|---|---|
Poids moléculaire |
658.8 g/mol |
Nom IUPAC |
9-(3-naphthalen-1-ylphenyl)-10-[4-(4-naphthalen-2-ylphenyl)phenyl]anthracene |
InChI |
InChI=1S/C52H34/c1-2-13-41-33-42(32-29-35(41)11-1)38-25-23-36(24-26-38)37-27-30-40(31-28-37)51-47-18-5-7-20-49(47)52(50-21-8-6-19-48(50)51)44-16-9-15-43(34-44)46-22-10-14-39-12-3-4-17-45(39)46/h1-34H |
Clé InChI |
VISIQMYKSMFEKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC(=C8)C9=CC=CC1=CC=CC=C19 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






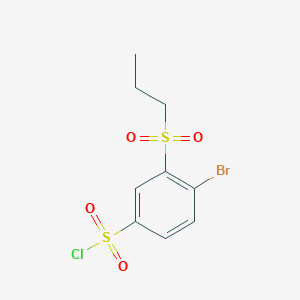

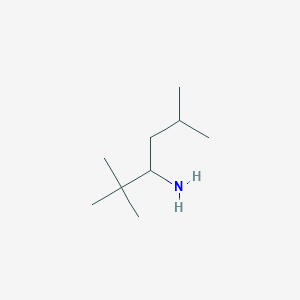
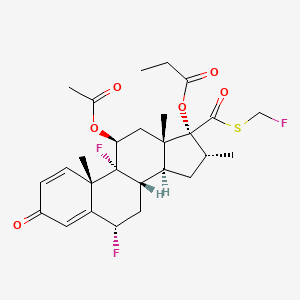
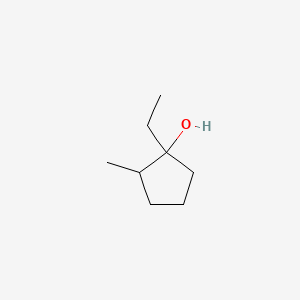
![Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate](/img/structure/B13154159.png)
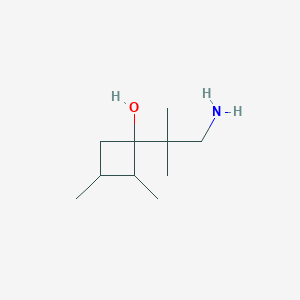
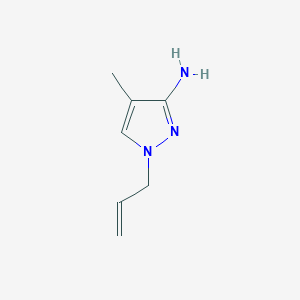
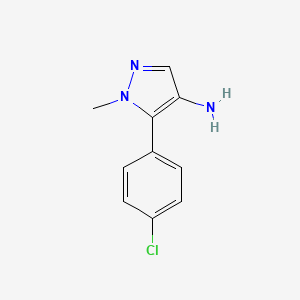
![3-Azabicyclo[3.1.0]hexan-1-amine](/img/structure/B13154191.png)
